2-Anilinobenzamide is a chemical compound that belongs to the class of benzamides. It is characterized by the presence of an aniline group attached to the 2-position of the benzamide moiety. This compound has gained significant attention in scientific research, particularly in the field of medicinal chemistry, due to its potential as a scaffold for developing inhibitors targeting various enzymes, including sirtuins (SIRTs) and MEK. [, , ]
2-Anilinobenzamide is classified under small molecule inhibitors and is primarily studied for its pharmacological properties, particularly in relation to sirtuin inhibition.
The synthesis of 2-anilinobenzamide typically involves the following steps:
The molecular structure of 2-anilinobenzamide consists of a benzene ring attached to both an aniline group and a carbonyl group (amide). Key features include:
2-Anilinobenzamide participates in several chemical reactions, primarily involving its amide functionality:
The mechanism of action for 2-anilinobenzamide as a sirtuin inhibitor involves:
The physical and chemical properties of 2-anilinobenzamide are crucial for understanding its behavior in biological systems:
2-Anilinobenzamide has several scientific applications:
2-Anilinobenzamide features a benzamide core (C₆H₅CONH₂) substituted at the ortho-position with an anilino group (C₆H₅NH-), yielding the molecular framework C₁₃H₁₂N₂O. This architecture positions it within the N-aryl anthranilamide subclass of benzamide derivatives. Key structural characteristics include: • Conformational flexibility: The ortho-anilino group induces steric strain, forcing non-planarity between the benzamide and aniline rings. X-ray crystallography reveals dihedral angles of 59.86° (phenyl/benzamide) and 46.57° (benzamide/aniline) [1]. • Intramolecular hydrogen bonding: The anilino N-H forms a stabilizing six-membered ring with the benzamide carbonyl oxygen (N-H⋯O=C), confirmed by IR and crystallographic studies [1] [6]. • Electronic modulation: Substituents on either aromatic ring significantly alter electron distribution. Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance carbonyl electrophilicity, while electron-donating groups (e.g., -OCH₃) strengthen H-bonding [2] [4].
Table 1: Structural Variations in 2-Anilinobenzamide Derivatives
Substituent Position | Example Group | Structural Impact | Biological Consequence |
---|---|---|---|
Benzamide para-position | -OCH₃ | Increased electron density | Enhanced kinase inhibition [2] |
Aniline meta-position | -CF₃ | Reduced basicity | Improved metabolic stability [4] |
Aniline para-position | -N(CH₃)₂ | Extended conjugation | Altered DNA intercalation [4] |
Benzamide ortho-position | -Cl | Steric hindrance | Selective protein binding [3] |
The chemistry of 2-anilinobenzamides evolved through three key phases: • Early synthesis (Pre-1980s): Initial routes relied on Ullmann-type couplings of 2-halobenzoic acids with anilines, requiring copper catalysis and high temperatures (>180°C) with moderate yields (40-60%) [4].• Crystallographic breakthroughs (1990s-2000s): Advanced X-ray studies resolved conformational constraints. The landmark 2009 structure (CSD Refcode: XEWJUV) confirmed intramolecular H-bonding and torsional angles, enabling rational design [1].• Modern catalytic methods (2010s-present): Palladium-catalyzed C-N coupling (e.g., Buchwald-Hartwig amination) now delivers derivatives in >85% yield under mild conditions [4]. Recent innovations include microwave-assisted synthesis and flow chemistry approaches.
Table 2: Key Historical Milestones
Year | Development | Significance |
---|---|---|
1948 | First Ullmann synthesis | Established scaffold accessibility |
2009 | Crystal structure determination | Revealed non-planar conformation & H-bonding [1] |
2015 | T3P-mediated coupling | High-yielding amidation under mild conditions [3] |
2022 | MrgX1 PAM optimization | Demonstrated 8-fold potency enhancement [3] |
Medicinal Applications:• Dual enzyme inhibition: Derivatives like N53 (incorporating a piperazine ring) exhibit simultaneous Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2) inhibition. This dual action disrupts DNA replication (Topo I IC₅₀ = 1.8 μM) and inflammatory pathways (COX-2 IC₅₀ = 0.9 μM), showing potent anti-colon cancer activity (IC₅₀ = 2.95 μM in HT29 cells) [4].• Allosteric GPCR modulation: 2-Sulfonamide variants (e.g., ML382) act as positive allosteric modulators (PAMs) of MrgX1 receptors. Optimized analogs (e.g., 8e) show 8-fold enhanced potency for chronic pain management without opioid side effects [3].• Pharmacokinetic optimization: Conversion to hydrochloride salts (N53·HCl) boosts aqueous solubility by 1,700-fold (0.32 → 540.1 μg/mL), improving oral bioavailability (AUC increase 3-fold) and extending half-life (10.78 → 22.29 h) [4].
Material Science Applications:• Liquid crystals: Alkoxy-substituted derivatives (e.g., 6-methoxy analog) enable tunable mesophases via H-bonding and π-stacking [2].• Coordination polymers: The carbonyl and anilino groups chelate metals (e.g., Cu²⁺, Zn²⁺), forming porous networks with applications in gas storage [8].• Optoelectronic materials: Extended conjugation systems (e.g., naphthalimide hybrids) function as organic semiconductors with tunable HOMO-LUMO gaps [6].
Table 3: Key Biological Targets of 2-Anilinobenzamide Derivatives
Target | Compound Example | Activity | Therapeutic Area |
---|---|---|---|
Topo I/COX-2 | N53 | Dual inhibitor (IC₅₀ < 2 μM) | Colon cancer [4] |
MrgX1 receptor | ML382 | PAM (EC₅₀ = 0.8 μM) | Chronic pain [3] |
Tubulin | EVT-15573368 | Polymerization inhibitor | Antimitotic agent [2] |
HDAC | MS-275 analogs | Class I selective inhibition | Epigenetic therapy [7] |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7